METHYL 4-(((4-BENZHYDRYL-1-PIPERAZINYL)IMINO)METHYL)BENZOATE
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Overview
Description
METHYL 4-(((4-BENZHYDRYL-1-PIPERAZINYL)IMINO)METHYL)BENZOATE is a complex organic compound with the molecular formula C26H27N3O2 and a molecular weight of 413.524 g/mol . This compound is characterized by the presence of a benzhydryl group attached to a piperazine ring, which is further linked to a benzoate ester. It is primarily used in research and development due to its unique chemical properties.
Preparation Methods
The synthesis of METHYL 4-(((4-BENZHYDRYL-1-PIPERAZINYL)IMINO)METHYL)BENZOATE typically involves the following steps:
Formation of the Piperazine Intermediate: The initial step involves the reaction of benzhydryl chloride with piperazine to form 4-benzhydryl-1-piperazine.
Condensation Reaction: The intermediate is then subjected to a condensation reaction with 4-formylbenzoic acid under acidic conditions to form the imine derivative.
Esterification: Finally, the imine derivative undergoes esterification with methanol in the presence of a strong acid catalyst to yield this compound.
Chemical Reactions Analysis
METHYL 4-(((4-BENZHYDRYL-1-PIPERAZINYL)IMINO)METHYL)BENZOATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Scientific Research Applications
METHYL 4-(((4-BENZHYDRYL-1-PIPERAZINYL)IMINO)METHYL)BENZOATE has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of METHYL 4-(((4-BENZHYDRYL-1-PIPERAZINYL)IMINO)METHYL)BENZOATE involves its interaction with specific molecular targets. The benzhydryl group and piperazine ring play crucial roles in binding to target proteins or enzymes, leading to modulation of their activity. This interaction can result in various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
METHYL 4-(((4-BENZHYDRYL-1-PIPERAZINYL)IMINO)METHYL)BENZOATE can be compared with similar compounds such as:
METHYL 4-(((4-PHENYL-1-PIPERAZINYL)IMINO)METHYL)BENZOATE: This compound has a phenyl group instead of a benzhydryl group, which may result in different biological activities.
METHYL 4-(((4-(4-METHYLBENZYL)-1-PIPERAZINYL)IMINO)METHYL)BENZOATE:
METHYL 4-(((4-(2-METHOXYPHENYL)-1-PIPERAZINYL)IMINO)METHYL)BENZOATE: The methoxy group introduces additional functional properties, making it suitable for different research applications.
Properties
IUPAC Name |
methyl 4-[(E)-(4-benzhydrylpiperazin-1-yl)iminomethyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O2/c1-31-26(30)24-14-12-21(13-15-24)20-27-29-18-16-28(17-19-29)25(22-8-4-2-5-9-22)23-10-6-3-7-11-23/h2-15,20,25H,16-19H2,1H3/b27-20+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWWWGENGLPHXOK-NHFJDJAPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=NN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=N/N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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